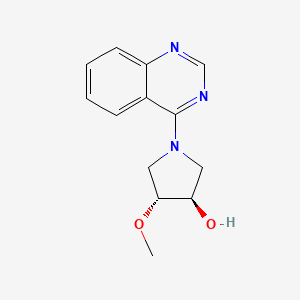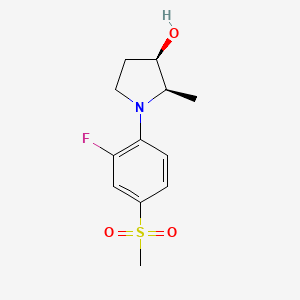![molecular formula C9H19NO3S B7336802 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336802.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide, also known as NDM-1, is a bacterial enzyme that has become a major concern in the medical field due to its ability to confer resistance to a wide range of antibiotics. The enzyme was first identified in 2008 in a patient in Sweden who had acquired an infection while travelling in India. Since then, NDM-1 has been found in bacteria from all over the world and is considered a global health threat.
作用机制
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide confers antibiotic resistance by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This is accomplished through a process known as hydrolysis, which involves the addition of a water molecule to the beta-lactam ring, breaking it apart.
Biochemical and Physiological Effects
This compound has no direct biochemical or physiological effects in humans. However, the resistance it confers to antibiotics can have serious consequences for patients with bacterial infections, as it limits the available treatment options and can lead to increased morbidity and mortality.
实验室实验的优点和局限性
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide has been used as a tool in laboratory experiments to study antibiotic resistance and to test the efficacy of new antibiotics. However, there are limitations to using this compound in this way, as it is a highly specialized enzyme that is only found in certain bacteria. Additionally, the use of this compound in laboratory experiments raises ethical concerns, as it could potentially contribute to the spread of antibiotic resistance.
未来方向
There are several areas of research that are currently being pursued with regards to N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide. These include:
1. Development of new antibiotics that are effective against this compound-producing bacteria.
2. Identification of alternative strategies for treating bacterial infections, such as phage therapy or immunotherapy.
3. Development of rapid diagnostic tests to identify this compound-producing bacteria in clinical settings.
4. Investigation of the mechanisms by which this compound is transferred between bacteria, in order to develop strategies to prevent its spread.
5. Exploration of the role of environmental factors in the emergence and spread of antibiotic resistance, including the use of antibiotics in agriculture and the environment.
In conclusion, this compound, or this compound, is a bacterial enzyme that confers resistance to a wide range of antibiotics. While it has no direct biochemical or physiological effects in humans, its ability to limit the available treatment options for bacterial infections makes it a major concern in the medical field. Ongoing research is focused on understanding its mechanism of action, developing new antibiotics, and identifying strategies to prevent its spread.
合成方法
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide is a protein that is produced by certain bacteria. The gene that codes for this compound can be transferred between bacteria, allowing the resistance to spread rapidly. The exact mechanism by which this compound confers resistance is not fully understood, but it is believed to hydrolyze a broad range of beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.
科学研究应用
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide has been the subject of extensive scientific research, with studies focusing on understanding its mechanism of action, identifying new antibiotics that are effective against this compound-producing bacteria, and developing strategies to prevent the spread of this compound.
属性
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-7(2)8(6-11)10-14(12,13)9(3)4-5-9/h7-8,10-11H,4-6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFAWIQUNCIQY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NS(=O)(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NS(=O)(=O)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)

![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336768.png)
![5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)

![[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[(1R,2S)-2-phenylcyclohexyl]methanone](/img/structure/B7336797.png)
![3-ethoxy-N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-1,2-oxazole-5-carboxamide](/img/structure/B7336835.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
